molecular formula C15H14O4 B184704 4,4'-Dimethoxy-biphenyl-2-carboxylic acid CAS No. 42523-25-1

4,4'-Dimethoxy-biphenyl-2-carboxylic acid

Cat. No.: B184704
CAS No.: 42523-25-1
M. Wt: 258.27 g/mol
InChI Key: GVQXUOINNLFQDI-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of biphenyl, featuring two methoxy groups attached to the 4 and 4’ positions and a carboxylic acid group at the 2 position.

Mechanism of Action

Mode of Action

It’s known that carboxylic acids can form hydrogen bonds with their targets, which can lead to changes in the target’s function . The presence of the methoxy groups may also influence the compound’s interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethoxy-biphenyl-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4,4’-dimethoxybiphenyl with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst. Another method includes the oxidation of 4,4’-dimethoxybiphenyl-2-methyl with potassium permanganate in an alkaline medium .

Industrial Production Methods

Industrial production of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid typically involves large-scale oxidation reactions using robust and efficient catalysts. The process is optimized to ensure high yield and purity of the final product, making it suitable for various commercial applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-biphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be used in further synthetic applications .

Scientific Research Applications

4,4’-Dimethoxy-biphenyl-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dimethoxy-biphenyl-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Biological Activity

4,4'-Dimethoxy-biphenyl-2-carboxylic acid (C15H14O4) is an organic compound characterized by its biphenyl structure with two methoxy groups and a carboxylic acid group. This compound has garnered attention in the scientific community for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings and case studies.

The molecular structure of this compound includes:

  • Molecular Formula : C15H14O4
  • Molecular Weight : 246.26 g/mol
  • Functional Groups : Two methoxy (-OCH₃) groups and one carboxylic acid (-COOH) group.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological targets, influencing their function. The presence of the carboxylic acid group enhances its interaction with various biomolecules, potentially leading to changes in cellular processes.

Antioxidant Activity

Research has indicated that biphenyl derivatives often exhibit significant antioxidant properties. This compound can protect cells from oxidative stress by scavenging free radicals, which is critical in preventing cellular damage and various diseases.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antioxidant Study : A study demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.
  • Antimicrobial Study : In a comparative study against several bacterial strains, including Escherichia coli and Staphylococcus aureus, this compound showed notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Anticancer Study : An in vitro study on human breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 40% at a concentration of 100 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways indicative of apoptosis.

Research Findings Summary Table

Activity Type Mechanism Findings Reference
AntioxidantFree radical scavengingIC50 lower than ascorbic acid
AntimicrobialDisruption of cell membranesMICs between 50-100 µg/mL
AnticancerInduction of apoptosis40% reduction in cell viability at 100 µM

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQXUOINNLFQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366173
Record name 4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42523-25-1
Record name 4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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